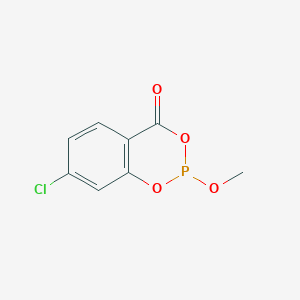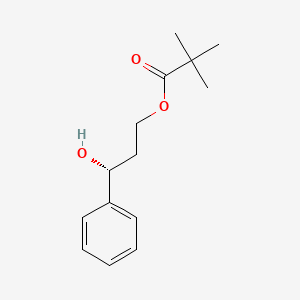
(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a dimethylpropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate typically involves the esterification of (3R)-3-Hydroxy-3-phenylpropanoic acid with 2,2-dimethylpropanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of (3R)-3-oxo-3-phenylpropyl 2,2-dimethylpropanoate.
Reduction: Formation of (3R)-3-hydroxy-3-phenylpropanol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active (3R)-3-Hydroxy-3-phenylpropanoic acid, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Hydroxy-3-phenylpropanoic acid: The parent compound without the ester group.
(3R)-3-Hydroxy-3-(4-chlorophenyl)propyl 2,2-dimethylpropanoate: A derivative with a chloro-substituted phenyl group.
(3R)-3-Hydroxy-3-(4-methoxyphenyl)propyl 2,2-dimethylpropanoate: A derivative with a methoxy-substituted phenyl group.
Uniqueness
(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
923036-84-4 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
[(3R)-3-hydroxy-3-phenylpropyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)13(16)17-10-9-12(15)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3/t12-/m1/s1 |
Clé InChI |
YZGHSWMHPKHBTM-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OCC[C@H](C1=CC=CC=C1)O |
SMILES canonique |
CC(C)(C)C(=O)OCCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



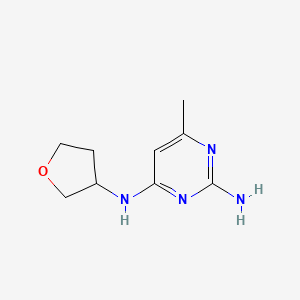
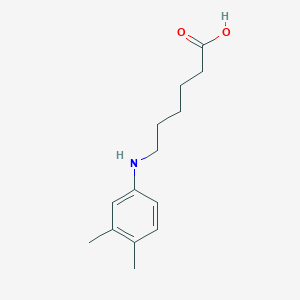
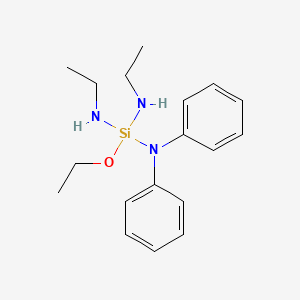
![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)
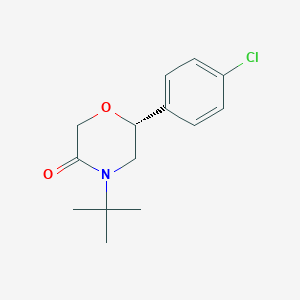
![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
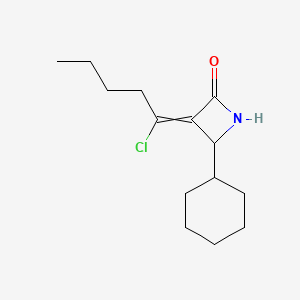
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
